S-[7-anilino-7-oxo-6-[(5-oxopyrrolidine-2-carbonyl)amino]heptyl] ethanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-[7-anilino-7-oxo-6-[(5-oxopyrrolidine-2-carbonyl)amino]heptyl] ethanethioate: is a complex organic compound with a unique structure that includes an anilino group, a pyrrolidine ring, and a thioester linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-[7-anilino-7-oxo-6-[(5-oxopyrrolidine-2-carbonyl)amino]heptyl] ethanethioate involves multiple steps, including the formation of the anilino group, the pyrrolidine ring, and the thioester linkage. The process typically starts with the preparation of the anilino group through a reaction between aniline and an appropriate acyl chloride. The pyrrolidine ring is then introduced through a cyclization reaction, followed by the formation of the thioester linkage using ethanethiol and a suitable activating agent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time. Purification steps such as crystallization, distillation, and chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
S-[7-anilino-7-oxo-6-[(5-oxopyrrolidine-2-carbonyl)amino]heptyl] ethanethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioester linkage to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the anilino group and the thioester linkage.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation, with typical conditions including room temperature to moderate heating and the use of solvents like dichloromethane and ethanol .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound. These products can be further utilized in various applications, including drug development and material science .
Scientific Research Applications
S-[7-anilino-7-oxo-6-[(5-oxopyrrolidine-2-carbonyl)amino]heptyl] ethanethioate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of S-[7-anilino-7-oxo-6-[(5-oxopyrrolidine-2-carbonyl)amino]heptyl] ethanethioate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thioesters and anilino derivatives, such as:
S-[7-anilino-7-oxo-6-[(5-oxopyrrolidine-2-carbonyl)amino]heptyl] ethanethioate analogs: These compounds have similar structures but with slight modifications in the functional groups.
Thioester derivatives: Compounds with different alkyl or aryl groups attached to the thioester linkage.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H27N3O4S |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
S-[7-anilino-7-oxo-6-[(5-oxopyrrolidine-2-carbonyl)amino]heptyl] ethanethioate |
InChI |
InChI=1S/C20H27N3O4S/c1-14(24)28-13-7-3-6-10-16(19(26)21-15-8-4-2-5-9-15)23-20(27)17-11-12-18(25)22-17/h2,4-5,8-9,16-17H,3,6-7,10-13H2,1H3,(H,21,26)(H,22,25)(H,23,27) |
InChI Key |
QGYPCQAYENIOOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SCCCCCC(C(=O)NC1=CC=CC=C1)NC(=O)C2CCC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.